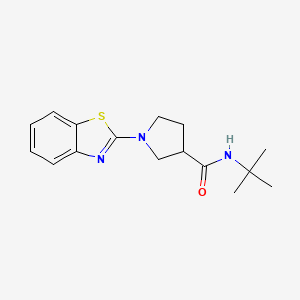

1-(1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide

Description

1-(1,3-Benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is a heterocyclic organic compound featuring a benzothiazole core linked to a pyrrolidine-carboxamide scaffold. The benzothiazole moiety is notable for its prevalence in bioactive molecules, including kinase inhibitors and antimicrobial agents. Structural characterization of this compound, such as X-ray crystallography, often employs programs like SHELX for refinement and analysis .

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-16(2,3)18-14(20)11-8-9-19(10-11)15-17-12-6-4-5-7-13(12)21-15/h4-7,11H,8-10H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFRUWYFFJNRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form benzothiazole, followed by further functionalization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The benzothiazole ring can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the pyrrolidine ring.

Substitution: The carboxamide group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized benzothiazole derivatives, reduced pyrrolidine derivatives, and substituted carboxamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 1-(1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide has been studied for its potential antibacterial and antifungal properties. It can be used to develop new drugs targeting resistant strains of bacteria and fungi.

Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic applications. It may be used in the development of new drugs for treating various diseases, including infections and inflammation.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 1-(1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally analogous compounds highlights key differences in pharmacological activity, physicochemical properties, and structural features. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Notes:

- Bioactivity : The tert-butyl derivative lacks reported activity data, whereas analogs with smaller alkyl groups (e.g., isopropyl) show moderate anticancer activity. Piperidine-based analogs exhibit stronger kinase inhibition, likely due to enhanced conformational flexibility.

- Structural Refinement : SHELX is widely used for small-molecule crystallography of benzothiazole derivatives, ensuring high-precision structural models .

Key Findings:

Substituent Effects : Bulkier groups (e.g., tert-butyl) reduce enzymatic binding affinity but improve metabolic stability.

Ring Size : Piperidine analogs (6-membered ring) show better target engagement than pyrrolidine (5-membered) or azetidine (4-membered) derivatives, likely due to reduced steric strain.

Software Utilization : SHELX remains a gold standard for refining benzothiazole-containing structures, enabling accurate bond-length and angle measurements critical for SAR studies .

Biological Activity

1-(1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of carboxamides and features a benzothiazole moiety, which is known for its diverse biological properties.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 300.41 g/mol. The compound's structure includes a pyrrolidine ring, a tert-butyl group, and a benzothiazole substituent, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2OS |

| Molecular Weight | 300.41 g/mol |

| IUPAC Name | This compound |

| InChI Key | XXXXXX |

The biological activity of this compound is largely attributed to its interaction with various biological targets. The benzothiazole moiety is known to enhance binding affinity to certain receptors and enzymes, potentially modulating pathways involved in inflammation, cancer progression, and neurodegenerative diseases.

Pharmacological Studies

Recent studies have highlighted the compound's potential as an inhibitor for specific enzymes related to disease processes:

- Inhibition of PDE10A : Research indicates that compounds similar to this compound exhibit inhibitory effects on phosphodiesterase 10A (PDE10A), which is implicated in the regulation of dopaminergic signaling. This inhibition may offer therapeutic benefits for conditions like schizophrenia and Parkinson's disease .

- Anticancer Activity : Preliminary investigations have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Study 1: PDE10A Inhibition

In a study published in 2014, researchers synthesized several derivatives of benzothiazole-based compounds and evaluated their inhibitory effects on PDE10A. The study found that modifications to the benzothiazole structure significantly influenced the potency of the inhibitors. The most potent compound exhibited an IC50 value in the low nanomolar range, indicating strong inhibitory activity .

Study 2: Anticancer Potential

Another study focused on the anticancer effects of related compounds on various cancer cell lines. The results demonstrated that these compounds could effectively reduce cell viability and induce apoptosis through caspase activation pathways. This suggests that this compound may have potential as a lead compound for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.